

The Chemistry and Therapeutic Potential of Quinoxalines: A Technical Guide

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Compound of Interest

Compound Name: ethyl 3-oxo-3,4-dihydro-2-
quinoxalinecarboxylate

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Executive Summary: Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an in-depth analysis of the discovery, history, and significant pharmacological properties of quinoxaline derivatives, with a focus on their synthesis and anticancer effects. It serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows.

Discovery and History

The history of quinoxaline chemistry dates back to 1884, when German chemists O. Hinsberg and W. Körner first reported the synthesis of these bicyclic nitrogen-containing heterocycles. Their pioneering work involved the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This fundamental reaction, now famously known as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of a vast chemical space of quinoxaline derivatives.

Initially, the interest in quinoxalines was primarily academic. However, in the mid-20th century, the discovery of the antibiotic properties of naturally occurring quinoxaline-containing compounds, such as echinomycin and levomycin, sparked significant interest in their

therapeutic potential. These natural products, isolated from various bacterial strains, demonstrated potent activity against Gram-positive bacteria and certain tumors. This discovery propelled the scientific community to synthesize and evaluate a multitude of quinoxaline derivatives for a wide range of pharmacological activities.

Over the decades, research has revealed that the quinoxaline scaffold is a versatile platform for drug discovery, leading to the development of compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and other therapeutic properties. The structural modifications on the quinoxaline ring system have allowed for the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. Today, quinoxaline derivatives are integral components of several marketed drugs and are the subject of intensive research in the quest for novel therapeutic agents.

Synthesis of Quinoxaline Compounds

The synthesis of the quinoxaline core is a well-established area of organic chemistry, with a variety of methods available, ranging from the classical Hinsberg-Körner condensation to more modern and sustainable approaches.

Classical Synthesis: The Hinsberg-Körner Reaction

The most traditional and widely used method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as an α -diketone or an α -ketoester. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and often under reflux conditions.

Physicochemical and Spectral Properties of a Representative Quinoxaline

To illustrate the fundamental characteristics of this class of compounds, the physicochemical and spectral data for a well-studied derivative, 2,3-diphenylquinoxaline, are presented below.

Physicochemical Properties of 2,3-Diphenylquinoxaline

Property	Value	References
Molecular Formula	C ₂₀ H ₁₄ N ₂	[1]
Molecular Weight	282.34 g/mol	[2]
Melting Point	125-128 °C	[2][3][4]
Appearance	White to light yellow crystalline powder	[3]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and chloroform.	[5]
pKa	0.60 (for the parent quinoxaline)	[6]

Spectral Data of 2,3-Diphenylquinoxaline

Spectral Data Type	Key Peaks/Signals	References
¹ H NMR (CDCl ₃)	δ 8.19 (dd, 2H), 7.78 (dd, 2H), 7.53 (m, 4H), 7.35 (m, 6H)	[7][8]
¹³ C NMR (CDCl ₃)	δ 153.4, 141.2, 139.0, 130.0, 129.8, 129.2, 128.8, 128.3	[7][9]
IR (KBr, cm ⁻¹)	3057 (Ar-H stretch), 1548 (C=N stretch), 1441, 1395, 768	[7]
UV-Vis (λ _{max})	292 nm	[7]
Mass Spectrum (m/z)	282.12 (M ⁺)	[7]

Therapeutic Applications: Quinoxalines in Oncology

Quinoxaline derivatives have garnered significant attention in the field of oncology due to their potent and diverse anticancer activities. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes crucial for tumor growth and survival.

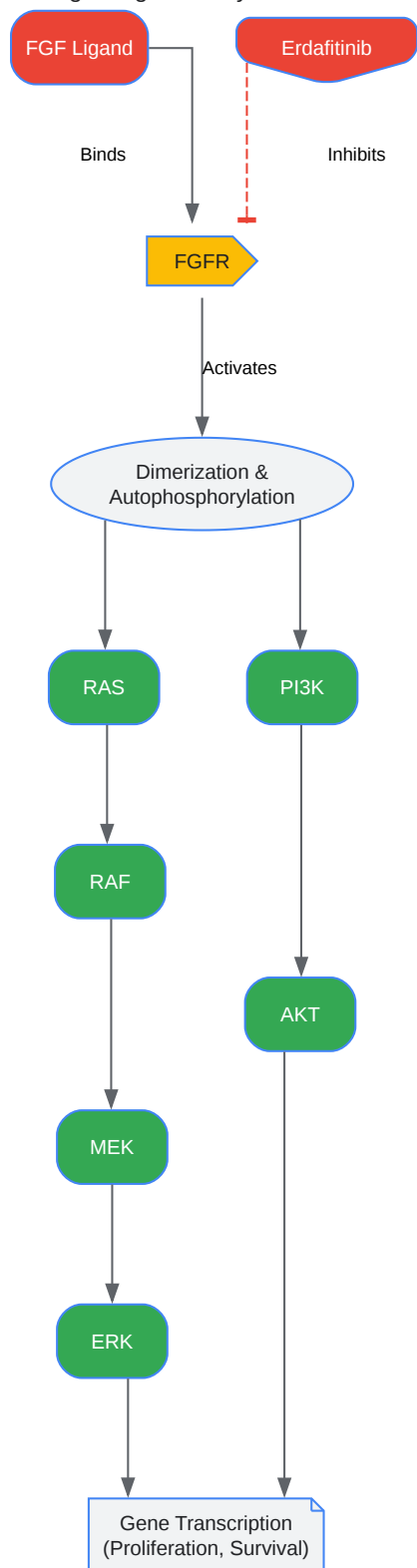
Mechanism of Action: Kinase Inhibition

A prominent mechanism through which many quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.^[10] Kinases are a family of enzymes that play a critical role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.^[10] Dysregulation of kinase activity is a hallmark of many cancers. Quinoxaline-based compounds have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their enzymatic activity.^[11]

A noteworthy example of a quinoxaline-based kinase inhibitor is Erdafitinib, an FDA-approved drug for the treatment of urothelial carcinoma.^{[12][13]} Erdafitinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases (FGFR1-4).^{[12][13]} Aberrant FGFR signaling, due to mutations, fusions, or amplifications, is a key driver in various cancers, including bladder cancer.^{[14][15]} Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their autophosphorylation and downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.^{[10][11]}

Signaling Pathway: Erdafitinib Inhibition of the FGFR Pathway

FGFR Signaling Pathway and Inhibition by Erdafitinib

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Caption: Erdafitinib inhibits the FGFR signaling pathway.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The in vitro anticancer activity of various quinoxaline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound, with lower values indicating greater activity.

Compound ID	Cancer Cell Line	Target/Mechanism	IC ₅₀ (μM)	Reference
Erdafitinib	FGFR1-4 expressing cells	FGFR inhibitor	0.0012 - 0.0057	[12]
Compound IV	PC-3 (Prostate)	Topoisomerase II inhibitor	2.11	[7]
Compound III	PC-3 (Prostate)	Topoisomerase II inhibitor	4.11	[7]
Compound 4i	A549 (Lung)	EGFR inhibitor	3.902	[16]

Experimental Protocols

Synthesis of 2,3-Diphenylquinoxaline (Hinsberg-Körner Method)

This protocol describes the synthesis of 2,3-diphenylquinoxaline via the classical condensation reaction.[\[17\]](#)

Materials:

- o-Phenylenediamine (1.1 g)
- Benzil (2.1 g)
- Rectified spirit (ethanol) (16 mL)

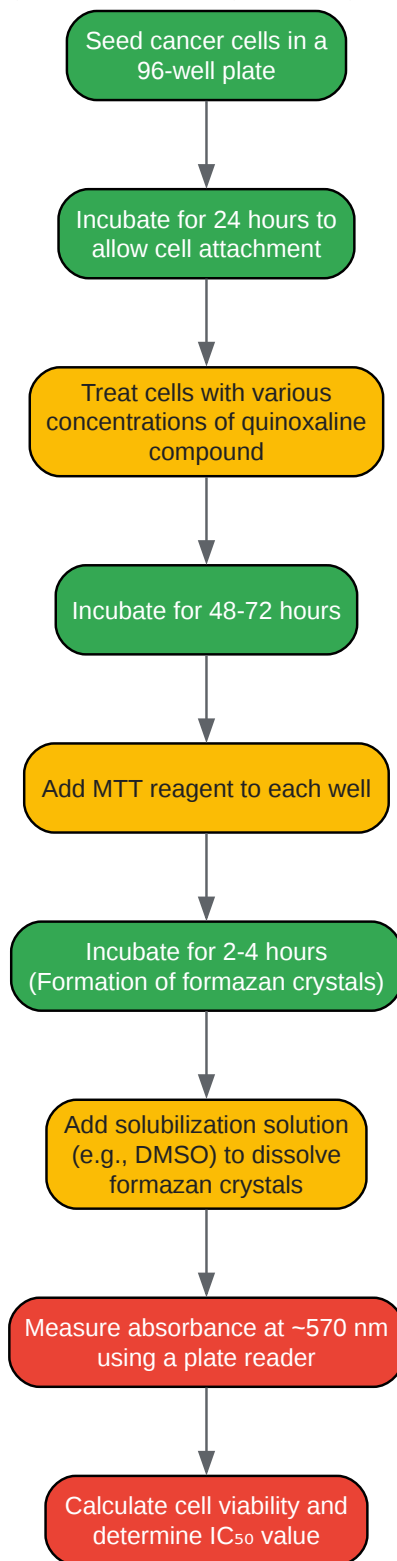
Procedure:

- Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottom flask.
- In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
- Add the o-phenylenediamine solution to the warm benzil solution.
- Warm the reaction mixture on a water bath for 30 minutes.
- After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.
- Cool the solution in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration.
- Recrystallize the crude product from rectified spirit to obtain pure 2,3-diphenylquinoxaline.

Workflow for Assessing In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

MTT Assay Workflow for Cytotoxicity Assessment



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Caption: Standard workflow for assessing cell cytotoxicity via MTT assay.

Conclusion and Future Perspectives

The journey of quinoxaline compounds, from their initial synthesis in the late 19th century to their current status as a cornerstone of modern medicinal chemistry, is a testament to their remarkable versatility. The foundational Hinsberg-Körner synthesis has paved the way for the development of a vast and diverse library of derivatives with a wide spectrum of biological activities. The potent anticancer properties of many quinoxalines, exemplified by the FDA-approved kinase inhibitor erdafitinib, highlight the therapeutic potential of this scaffold.

Future research in this field will likely focus on several key areas. The development of more efficient, selective, and sustainable synthetic methodologies will continue to be a priority. A deeper understanding of the molecular mechanisms of action of bioactive quinoxalines will enable the rational design of next-generation therapeutics with improved efficacy and reduced side effects. Furthermore, the exploration of novel therapeutic applications for quinoxaline derivatives beyond oncology, such as in infectious and neurodegenerative diseases, holds significant promise. The rich history and the ongoing research into quinoxaline chemistry ensure that these fascinating heterocyclic compounds will remain at the forefront of drug discovery and development for years to come.

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